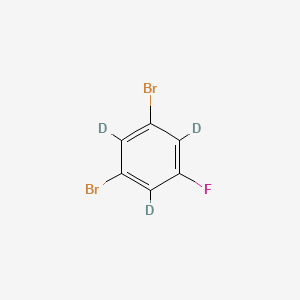

1,3-Dibromo-5-fluorobenzene-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-2,4,6-trideuterio-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWYHZXKFSLNLN-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Significance of 1,3 Dibromo 5 Fluorobenzene D3 Within Chemical Sciences

Role of Isotopic Labeling in Advanced Chemical Research

Deuterium (B1214612) as a Mechanistic Probe in Organic Transformations

One of the most profound applications of deuterium labeling is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond due to the heavier mass of deuterium, which results in a lower zero-point energy. researchgate.net Consequently, breaking a C-D bond requires more energy and thus proceeds at a slower rate than breaking a comparable C-H bond. By comparing the reaction rates of a parent compound and its deuterated analogue, chemists can determine if the cleavage of that specific C-H bond is part of the rate-determining step of the reaction. researchgate.net

In the context of 1,3-Dibromo-5-fluorobenzene-d3, its use in a reaction where the aromatic C-H/C-D bonds are involved would allow researchers to probe the mechanism. For instance, in transition metal-catalyzed C-H activation/functionalization reactions, a significant difference in reaction rate between the deuterated and non-deuterated versions would provide strong evidence for the involvement of C-H bond cleavage in the slowest step of the reaction. acs.org This insight is crucial for optimizing reaction conditions and designing more efficient catalysts.

Applications of Deuterated Analogues in Analytical Method Development

Deuterated compounds are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com An internal standard is a known amount of a compound added to a sample to aid in the quantification of an analyte. An ideal internal standard is chemically similar to the analyte but distinguishable by the analytical instrument.

This compound is an excellent candidate for an internal standard when quantifying its non-deuterated counterpart or structurally similar polyhalogenated aromatic compounds. medchemexpress.comsigmaaldrich.com In mass spectrometry, the deuterated standard will have a distinct mass-to-charge ratio (m/z) from the analyte, allowing for precise and accurate quantification even if there is sample loss during preparation. Its similar chemical behavior ensures that it experiences the same effects of extraction and ionization as the analyte, leading to more reliable results.

| Analytical Technique | Role of Deuterated Compound | Advantage |

|---|---|---|

| Mass Spectrometry (MS) | Internal Standard | Corrects for sample loss and matrix effects, improving accuracy and precision. |

| Nuclear Magnetic Resonance (NMR) | Tracer/Standard | Provides a distinct signal for tracking reactions or as a reference point. |

Importance of Polyhalogenated Aromatics as Research Scaffolds in Chemical Synthesis

Polyhalogenated aromatic compounds, characterized by a benzene (B151609) ring substituted with multiple halogen atoms, are fundamental building blocks in organic synthesis. ossila.com The presence of multiple halogens, such as the two bromine atoms and one fluorine atom in 1,3-Dibromo-5-fluorobenzene (B75295), provides multiple reactive sites for further chemical modification. nbinno.comsigmaaldrich.com

These compounds are particularly important as precursors in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net In these reactions, a carbon-halogen bond is selectively converted into a new carbon-carbon bond, allowing for the construction of complex molecular architectures. The different reactivities of the C-Br and C-F bonds on the 1,3-Dibromo-5-fluorobenzene scaffold can be exploited for site-selective functionalization, enabling the stepwise and controlled synthesis of terphenyls and other complex aromatic systems. nih.govresearchgate.net The fluorine substituent also imparts unique electronic properties to the molecule, influencing its reactivity and the properties of the resulting products, which is of significant interest in the development of pharmaceuticals and materials for organic electronics. nbinno.comrsc.org The deuterated version, this compound, combines the synthetic versatility of a polyhalogenated aromatic with the analytical advantages of isotopic labeling, making it a highly specialized and powerful tool for chemists. clearsynth.comcymitquimica.com

Synthetic Methodologies for 1,3 Dibromo 5 Fluorobenzene D3 and Analogous Deuterated Halogenated Arenes

Strategies for Deuterium (B1214612) Incorporation in Halogenated Benzene (B151609) Frameworks

The primary approaches for introducing deuterium into halogenated benzene rings involve either direct hydrogen-deuterium exchange on the aromatic ring or the use of deuterated starting materials in a multi-step synthesis. snnu.edu.cnunam.mx

Catalytic hydrogen-deuterium (H-D) exchange represents a common and efficient method for deuterium labeling. snnu.edu.cn This approach often utilizes heavy water (D2O) as a readily available and cost-effective deuterium source. nih.govnih.gov Various transition metal catalysts, including palladium and platinum, have been shown to facilitate this exchange on aromatic C-H bonds. nih.govnih.govacs.org

For instance, palladium-catalyzed H-D exchange reactions have demonstrated high efficiency for the deuteration of arenes. nih.gov These reactions can proceed under relatively mild conditions and tolerate a range of functional groups, which is advantageous for complex molecules. nih.govnih.gov The choice of catalyst and reaction conditions, such as temperature and the presence of co-catalysts or ligands, can significantly influence the rate and selectivity of the deuterium incorporation. snnu.edu.cnnih.gov For example, a palladium on carbon (Pd/C) system in the presence of aluminum and D2O has been used for selective H-D exchange. nih.gov Another approach involves electrochemical methods, where (hetero)aryl halides can be deuterated using D2O as the deuterium source without the need for metal catalysts or harsh reagents. chinesechemsoc.orgxmu.edu.cn

It has been demonstrated that platinum catalysts can also effectively promote the exchange of aromatic protons with deuterium from D2O. acs.orggoogle.com Furthermore, photocatalytic methods using materials like cadmium selenide (B1212193) (CdSe) nanosheets have been developed for the deuteration of halogenated compounds, where D2O serves as the deuterium source. osti.gov

| Catalyst System | Deuterium Source | Key Features |

| Palladium/N,N-bidentate ligands | D2O | High functional group tolerance, suitable for late-stage deuteration. nih.gov |

| Pd/C-Al | D2O | Environmentally benign, chemo/regioselective. nih.gov |

| Platinum | D2O | Effective for aromatic compounds. acs.orggoogle.com |

| CdSe Nanosheets (Photocatalytic) | D2O | Good selectivity and functional group tolerance. osti.gov |

| Electrochemical (Catalyst-free) | D2O | Mild conditions, avoids metal catalysts. chinesechemsoc.orgxmu.edu.cn |

An alternative to direct H-D exchange is the construction of the target molecule from deuterated building blocks. snnu.edu.cn This "de novo" synthesis approach can offer high regioselectivity, as the deuterium atoms are introduced at specific positions in the precursor molecules. researchgate.net For example, the synthesis of deuterated arenes can be achieved through the reduction of functional groups using deuterated reagents. unam.mx

One common strategy involves the dehalogenative deuteration of aryl halides. nsf.gov This can be accomplished using various methods, including lithium-halogen exchange followed by quenching with a deuterium source, or transition-metal-catalyzed reductions. nsf.gov For instance, a combination of potassium methoxide (B1231860) (KOMe) and hexamethyldisilane (B74624) in deuterated acetonitrile (B52724) (CD3CN) has been shown to be effective for the dehalogenative deuteration of aryl halides. nsf.gov Another method involves the use of deuterated sulfuric acid for isotopic exchange in aromatic compounds. cdnsciencepub.com

The synthesis of deuterated arenes can also be achieved from arenediazonium salts through photocatalyzed reductive dediazoniation in a deuterated medium. researchgate.net Solid-phase synthesis using immobilized triazenes as precursors has also been developed for accessing deuterated arenes, offering compatibility with various functional groups. researchgate.net

| Precursor Type | Reagent/Method | Outcome |

| Aryl Halides | KOMe/Hexamethyldisilane in CD3CN | Ipso-deuteration with high selectivity. nsf.gov |

| Aryl Halides | Electrochemical reduction with D2O | Site-selective deuteration. chinesechemsoc.org |

| Arenediazonium Salts | Photocatalysis in deuterated solvent | Monodeuterated aromatics. researchgate.net |

| Immobilized Triazenes | Cleavage with deuterated reagents | Deuterated arenes with various functional groups. researchgate.net |

Catalytic Deuterium Exchange Reactions using Heavy Water (D2O) as a Deuteration Reagent

Regioselective Halogenation Approaches for Fluorinated Benzene Derivatives

The synthesis of 1,3-Dibromo-5-fluorobenzene-d3 requires the regioselective introduction of two bromine atoms onto a fluorinated benzene ring. The directing effects of the existing fluorine substituent and any other groups present on the ring play a crucial role in determining the position of bromination.

In electrophilic aromatic substitution reactions like bromination, the fluorine atom is an ortho-, para-director, although it is deactivating. For 1-fluorobenzene, bromination would be expected to occur at the ortho and para positions. However, in a disubstituted or trisubstituted benzene ring, the regioselectivity is governed by the combined electronic and steric effects of all substituents. nih.gov

For the synthesis of 1,3-dibromo-5-fluorobenzene (B75295), a common precursor is 3,5-dibromofluorobenzene. nbinno.com The bromination of fluorinated quinolin-2(1H)-ones has been studied, revealing that the position of the fluorine atom significantly influences the regioselectivity of bromination. nsc.ru For instance, if position 6 is occupied by a fluorine atom, initial bromination occurs at position 3. nsc.ru The steric hindrance from larger halogen substituents like bromine and iodine can also influence the regioselectivity of reactions on the benzene ring. nih.gov The synthesis of related compounds, such as (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives, has been achieved with high regioselectivity through the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives. organic-chemistry.orgacs.org

Optimization of Synthetic Pathways for High Isotopic Purity

Achieving high isotopic purity is a critical goal in the synthesis of deuterated compounds. nih.gov This requires minimizing the presence of undesired hydrogen isotopes in the final product. Several factors can influence the isotopic purity of the synthesized compound.

When using catalytic H-D exchange, the isotopic purity of the deuterium source (e.g., D2O) is a limiting factor. google.com To achieve high levels of deuteration, multiple exchange cycles or prolonged reaction times may be necessary. unam.mx The reaction conditions, including temperature and catalyst loading, must be optimized to maximize the extent of exchange without promoting side reactions.

In targeted synthesis approaches, the isotopic purity of the deuterated reagents is paramount. Careful handling of these reagents is necessary to prevent contamination from atmospheric moisture. The choice of reaction pathway can also impact isotopic purity. For example, dehalogenative deuteration methods often provide high isotopic incorporation at specific sites. nsf.gov

Analytical techniques such as high-resolution mass spectrometry (HRMS) are essential for the rapid characterization of isotopic purity. nih.gov Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) allows for the distinction between H/D isotopologs and provides a sensitive method for determining isotopic enrichment. nih.gov

Advanced Spectroscopic Characterization Techniques Applied to 1,3 Dibromo 5 Fluorobenzene D3

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and the use of deuterated compounds significantly expands its capabilities. Deuterium (B1214612) (²H or D) possesses a nuclear spin of 1, which distinguishes it from protium (B1232500) (¹H) with its spin of 1/2. wikipedia.org This fundamental difference is exploited in various NMR experiments.

Utility of Deuterium Labeling for Enhanced Signal Resolution and Assignment

Deuterium labeling is a pivotal strategy for simplifying complex ¹H NMR spectra and improving signal resolution. simsonpharma.comnih.gov By replacing specific hydrogen atoms with deuterium, the corresponding signals in the ¹H NMR spectrum are eliminated, which can help in the definitive assignment of overlapping proton resonances. cdnsciencepub.com This technique is particularly valuable in the structural analysis of complex organic molecules where spectral crowding is a common issue. studymind.co.uk

In the context of 1,3-Dibromo-5-fluorobenzene-d3, the replacement of the three aromatic protons with deuterium atoms would result in a simplified ¹H NMR spectrum, primarily showing signals from any residual, non-deuterated compound. Conversely, a ²H NMR spectrum would display a strong signal corresponding to the deuterated positions, confirming the success and specificity of the labeling. wikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR, although the resolution is typically lower. wikipedia.org Two-dimensional NMR techniques, such as ¹H-¹³C shift correlation with ²H decoupling, can be employed to definitively identify the labeled sites, even in cases of extensive resonance overlap. cdnsciencepub.com

Computational Benchmarking of NMR Chemical Shift Predictions utilizing Deuterated Molecules

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts, aiding in structure verification and peak assignment. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional, basis set, and solvent model. mdpi.comresearchgate.net Deuterated molecules can serve as valuable benchmarks for these computational models. By comparing the calculated chemical shifts of a deuterated compound with experimental data, researchers can refine and validate their computational methodologies. mdpi.comosti.gov

For instance, a benchmark study might involve calculating the ¹³C NMR chemical shifts for both 1,3-Dibromo-5-fluorobenzene (B75295) and its d3 isotopologue using various DFT methods. The results would then be compared against experimentally obtained spectra. High-accuracy databases of experimental NMR data for structurally diverse molecules are crucial for such benchmarking efforts. mdpi.comresearchgate.net The best-performing computational approaches often combine methods like the Gauge-Independent Atomic Orbital (GIAO) with a Polarizable Continuum Model (PCM) for solvent effects. mdpi.comaip.org

Table 1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for a Model Compound This is a representative table. Actual experimental and computational values for this compound would require specific laboratory and computational work.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) - Method A | Predicted Shift (ppm) - Method B |

|---|---|---|---|

| C1 | 123.5 | 124.1 | 123.6 |

| C2 | 131.0 | 130.5 | 130.9 |

| C3 | 123.5 | 124.1 | 123.6 |

| C4 | 115.8 | 116.2 | 115.7 |

| C5 | 162.4 | 163.0 | 162.5 |

| C6 | 115.8 | 116.2 | 115.7 |

Vibrational Spectroscopy (FTIR and Raman) for Molecular Dynamics Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies due to the increased mass, offering a powerful tool for spectral assignment and the study of molecular dynamics.

Normal Coordinate Analysis for Deuterated Bromofluorobenzene Derivatives

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. asianpubs.orgresearchgate.net When applied to deuterated molecules, NCA helps to confirm vibrational assignments, as the isotopic shifts can be calculated and compared with experimental data. researchgate.net For bromofluorobenzene derivatives, the vibrational spectra can be complex due to the presence of multiple halogen substituents. researchgate.netresearchgate.net

In the case of this compound, the C-D stretching vibrations would appear at significantly lower frequencies compared to the C-H stretching vibrations of its non-deuterated counterpart. This isotopic shift is also observed for bending and out-of-plane modes involving the deuterium atoms. By performing NCA on both the deuterated and non-deuterated molecules, a more confident and complete assignment of the fundamental vibrational modes can be achieved. researchgate.net

Force Field Calculations and Correlation with Experimental Vibrational Spectra

Force field calculations are integral to molecular mechanics and are used to compute the potential energy of a molecule as a function of its atomic coordinates. nih.gov These calculations can predict vibrational frequencies, which can then be correlated with experimental FTIR and Raman spectra. nih.govtandfonline.com The development of accurate force fields often relies on fitting to high-level quantum mechanical calculations and experimental data, including vibrational frequencies. researchgate.netacs.org

For deuterated aromatic compounds like this compound, force field calculations can be used to model the effect of isotopic substitution on the vibrational spectrum. tandfonline.com The force constants, which describe the stiffness of the bonds, are assumed to be independent of isotopic substitution, but the change in atomic mass leads to different calculated vibrational frequencies. The agreement between the calculated and experimental spectra for both the deuterated and non-deuterated species provides a stringent test of the quality of the force field. acs.org

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Halogenated Benzene (B151609) Derivative This table is illustrative. Specific data for this compound is not readily available and would require dedicated research.

| Vibrational Mode | Experimental Frequency (Non-deuterated) | Calculated Frequency (Non-deuterated) | Experimental Frequency (Deuterated) | Calculated Frequency (Deuterated) |

|---|---|---|---|---|

| C-H/C-D Stretch | 3080 | 3085 | 2290 | 2295 |

| Ring Breathing | 1000 | 1002 | 985 | 987 |

| C-Br Stretch | 680 | 685 | 678 | 682 |

| C-F Stretch | 1250 | 1255 | 1248 | 1252 |

Mass Spectrometry for Isotopic Purity Assessment and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of isotopically labeled compounds, high-resolution mass spectrometry (HR-MS) is particularly valuable for assessing isotopic purity and elucidating fragmentation mechanisms. nih.govresearchgate.net

The isotopic purity of a deuterated compound is a critical parameter, and HR-MS provides a rapid and sensitive method for its determination. nih.govcolab.ws By analyzing the relative abundances of the H/D isotopologue ions, the percentage of the desired deuterated species, as well as any partially or non-deuterated impurities, can be accurately calculated. rsc.orgrsc.org This is crucial for ensuring the reliability of studies that utilize these labeled compounds. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of this compound. researchgate.net By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, insights into the bond strengths and rearrangement processes within the molecule can be gained. Comparing the fragmentation patterns of the deuterated and non-deuterated analogues can help to pinpoint the location of the deuterium labels and understand how isotopic substitution influences the fragmentation process. nih.gov For example, the loss of a bromine atom or a deuterated fragment would produce characteristic peaks in the mass spectrum, allowing for a detailed analysis of the molecule's gas-phase ion chemistry.

Microwave Spectroscopy for Rotational Constant Determination in Deuterated Benzene Analogs

Microwave spectroscopy is a high-resolution technique that provides exceptionally precise data on the rotational energy levels of molecules in the gas phase. From the frequencies of the observed rotational transitions, it is possible to determine the principal moments of inertia and, consequently, the rotational constants (A, B, and C) of a molecule with a very high degree of accuracy. These constants are inversely proportional to the moments of inertia and are fundamentally linked to the molecule's three-dimensional structure, including bond lengths and angles. For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment.

The study of deuterated benzene analogs, such as this compound, through microwave spectroscopy offers profound insights into molecular structure. The substitution of hydrogen with its heavier isotope, deuterium, induces a small but measurable change in the molecule's mass distribution. This alteration, in turn, affects the moments of inertia and, therefore, the rotational constants. By analyzing the spectra of different isotopologues, a more detailed and accurate molecular structure can be derived.

Research on various deuterated benzenes has demonstrated that the effect of deuterium substitution on the actual bond lengths and angles is generally negligible. nih.govsigmaaldrich.comscbt.com This principle allows for the assumption that the geometric parameters remain constant between the deuterated and non-deuterated forms, with the changes in rotational constants being almost entirely attributable to the mass difference.

Illustrative Rotational Constants for this compound

The following table presents hypothetical, yet realistic, rotational constants for this compound. These values are based on theoretical calculations and typical values observed for analogous halogenated benzene molecules. It is crucial to note that these are for illustrative purposes and await experimental verification.

| Rotational Constant | Hypothetical Value (MHz) |

| A | 1530 |

| B | 680 |

| C | 470 |

This interactive table is based on theoretical estimations for this compound and is intended for illustrative purposes. Actual experimental values may differ.

The determination of these constants would allow for the precise calculation of the molecule's moments of inertia. Further analysis, potentially in conjunction with data from other isotopologues, would enable the refinement of the complete molecular structure, including the C-Br, C-F, C-C, and C-D bond lengths and the bond angles of the benzene ring. Such detailed structural information is invaluable for understanding the electronic environment and intermolecular interactions of this complex deuterated compound.

Computational and Quantum Chemical Investigations of 1,3 Dibromo 5 Fluorobenzene D3

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a powerful computational method for investigating the electronic structure of molecules like 1,3-Dibromo-5-fluorobenzene-d3. tdx.cat This approach allows for the detailed analysis of the molecule's fundamental properties, including its vibrational behavior and the distribution of electrons.

Theoretical Prediction of Vibrational Frequencies and Intensities

Theoretical calculations, particularly using DFT methods such as B3LYP, are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of halogenated benzenes. researchgate.net For analogous molecules like 2-chloro-1,3-dibromo-5-fluorobenzene, normal coordinate analysis using Wilson's FG matrix mechanism has been successfully employed to assign vibrational modes. researchgate.net These calculations provide harmonic vibrational frequencies, which are often scaled to improve agreement with experimental data.

The vibrational assignments for halogenated benzenes are complex due to the coupling of various modes. However, distinct frequency regions can be associated with specific types of vibrations. For instance, C-H (or in this case, C-D) stretching vibrations appear at high wavenumbers, while C-C stretching and bending vibrations of the aromatic ring are found in the mid-frequency range. The vibrations involving the heavy halogen atoms (bromine) and fluorine occur at lower frequencies. The C-Br stretching and deformational modes are typically assigned by comparison with other halogen-substituted benzene (B151609) derivatives. researchgate.net

A representative, hypothetical dataset for the predicted vibrational frequencies of this compound, based on studies of similar molecules, is presented below.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound This table is illustrative and based on data for similar halogenated benzenes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-D Stretching | ~2250-2300 |

| C-C Stretching (ring) | ~1400-1600 |

| C-H Bending (in-plane) | ~1000-1200 |

| C-F Stretching | ~1100-1300 |

| C-Br Stretching | ~500-700 |

| Ring Bending (out-of-plane) | ~400-600 |

Analysis of Molecular Orbitals and Charge Distribution (e.g., NBO Analysis, Mulliken's Net Charges)

Understanding the distribution of electrons within the this compound molecule is crucial for predicting its reactivity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis and Mulliken's population analysis provide valuable insights into charge delocalization and the nature of chemical bonds. researchgate.netelixirpublishers.com

Mulliken's net charges quantify the partial charge on each atom in the molecule. In this compound, the high electronegativity of the fluorine atom would result in it carrying a significant negative charge. The bromine atoms would also be negatively charged, though to a lesser extent. The carbon atoms bonded to the halogens would exhibit positive charges, while the deuterium-bonded carbons would be less positive or slightly negative.

Table 2: Hypothetical Mulliken's Net Charges for this compound This table is illustrative and based on general principles of electronegativity and computational studies on analogous molecules.

| Atom | Hypothetical Net Charge (e) |

|---|---|

| C1, C3 (bonded to Br) | +0.20 |

| C5 (bonded to F) | +0.30 |

| C2, C4, C6 (bonded to D) | -0.15 |

| Br | -0.05 |

| F | -0.40 |

| D | +0.10 |

Theoretical Modeling of Molecular Vibrations and Dynamics in Halogenated Deuterated Benzenes

The study of molecular vibrations and dynamics in halogenated and deuterated benzenes benefits from theoretical models that can accurately describe the complex interplay of atomic motions. researchgate.net These models often treat the molecule as a system of coupled oscillators. aip.orgresearchgate.net For benzene and its derivatives, the symmetry of the molecule plays a crucial role in determining the nature of its vibrational modes. researchgate.netaip.orgresearchgate.net

Deuterium (B1214612) substitution, as in this compound, significantly affects the vibrational frequencies. Due to the heavier mass of deuterium compared to hydrogen, the C-D stretching and bending frequencies are lower than the corresponding C-H frequencies. This isotopic shift is a well-understood phenomenon and can be accurately predicted by theoretical models. aip.org The dynamics of such molecules, including their rotational and vibrational energy levels, can be probed with high precision using techniques like microwave spectroscopy, which provides data that can be used to refine molecular structures and theoretical models. aip.org

Studies on Intermolecular Interactions involving Halogenated Deuterated Arenes

The halogen atoms and the aromatic ring in this compound are key features that govern its intermolecular interactions, leading to the formation of larger supramolecular structures.

Theoretical Frameworks for Halogen Bonding in Derivatives

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base. nih.govscilit.commdpi.com In derivatives of 1,3-Dibromo-5-fluorobenzene (B75295), the bromine atoms can act as halogen bond donors. Theoretical studies have shown that the strength and directionality of halogen bonds can be fine-tuned by the other substituents on the aromatic ring. rsc.org The electron-withdrawing fluorine atom in the 5-position enhances the positive electrostatic potential (the "sigma-hole") on the bromine atoms, making them more effective halogen bond donors. rsc.org Computational studies are essential for quantifying the strength of these interactions and predicting the geometry of the resulting complexes. nih.gov

Computational Exploration of Aromatic Interactions and Supramolecular Assembly Principles

Beyond halogen bonding, halogenated arenes like this compound can participate in other non-covalent interactions, such as π-stacking and halogen-π interactions. acs.org These forces drive the self-assembly of molecules into well-defined supramolecular architectures in the solid state. nih.govsoton.ac.uk Computational chemistry plays a vital role in exploring these assembly principles. By calculating the interaction energies and potential energy surfaces, researchers can predict the most stable packing arrangements of the molecules in a crystal. acs.org These studies have shown that halogen bonding can be a dominant and reliable interaction for directing the assembly of molecules into predictable motifs, such as one-dimensional chains or more complex networks. nih.govscilit.comsoton.ac.uk

Applications in Reaction Mechanism Elucidation and Kinetic Isotope Effect Studies

Probing Reaction Pathways via Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where a chemical reaction proceeds at a different rate when a hydrogen atom at a reactive site is replaced by a deuterium atom. princeton.edu This effect is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. The DKIE is quantified as the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD).

The origin of the primary DKIE lies in the difference in zero-point vibrational energy (ZPE) for a carbon-hydrogen (C-H) bond versus a carbon-deuterium (C-D) bond. princeton.edu Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE. Consequently, more energy is required to break a C-D bond than a C-H bond. If the cleavage of this bond occurs during the rate-determining step of a reaction, the reaction involving the deuterated compound will be slower, leading to a kH/kD value significantly greater than 1. princeton.edupkusz.edu.cn Conversely, a kH/kD value close to 1 implies that the C-H/C-D bond is not broken in the rate-determining step.

In the context of 1,3-dibromo-5-fluorobenzene-d3, measuring the DKIE would involve comparing its reaction rate against that of 1,3-dibromo-5-fluorobenzene (B75295) in a reaction where one of the aromatic C-D bonds is cleaved. For example, in a metal-catalyzed cross-coupling reaction that proceeds via C-H (or C-D) activation, the magnitude of the DKIE can confirm whether this activation is the slowest step.

Table 1: Interpreting Theoretical DKIE Values in Reactions of Aryl Halides

| Observed kH/kD | Interpretation | Implication for the Role of the C-H/C-D Bond |

|---|---|---|

| ~1 | No primary KIE. | C-H/C-D bond is not broken in the rate-determining step. |

| 2-8 | Significant primary KIE. | C-H/C-D bond cleavage occurs in the rate-determining step via a linear transition state. princeton.edu |

| >10 | Unusually large KIE. | Suggests quantum tunneling of the hydrogen/deuterium atom. princeton.edu |

This table presents generally accepted interpretations of DKIE values based on principles of physical organic chemistry. princeton.edu

Mechanistic Insights into Organic Reactions involving Deuterated Halogenated Aromatics

Deuterated halogenated aromatic compounds like this compound are invaluable for distinguishing between competing reaction mechanisms. The precise placement of deuterium atoms acts as a label that can be tracked throughout a reaction sequence, providing clear evidence for or against proposed intermediates and pathways.

For instance, in the study of nucleophilic aromatic substitution (SNAr) or reactions involving benzyne (B1209423) intermediates, this compound could be a critical investigative tool. If a reaction proceeds through a benzyne intermediate formed by the elimination of HBr (or DBr), the position of the deuterium in the final product relative to the other substituents would delineate the regioselectivity of the nucleophilic attack on the benzyne.

Recent advancements in synthetic methods, such as electrochemical dehalogenative deuteration, have made a wide range of deuterated compounds more accessible. xmu.edu.cnchinesechemsoc.org These methods often use heavy water (D₂O) as an inexpensive and safe deuterium source, reacting with aryl halides to produce site-specifically deuterated aromatics. chinesechemsoc.org The study of these deuteration reactions themselves benefits from the use of deuterated starting materials to probe for reversibility and side reactions. For example, palladium-catalyzed methods for deuterating aryl halides with D₂O have been developed, and mechanistic studies of these transformations are crucial for their optimization and application in synthesizing complex deuterated molecules. researchgate.net

Photodissociation Dynamics of Halogenated Benzenes: Theoretical and Spectroscopic Approaches

The study of how molecules break apart upon absorbing light—photodissociation—provides fundamental insights into chemical bonding and reactivity on excited-state potential energy surfaces. acs.orgrsc.org Halogenated benzenes are frequently used as model systems for these studies due to their structural symmetry and the relative weakness of the carbon-halogen bond. nih.gov

Experimental techniques such as ultrafast pump-probe laser spectroscopy are used to monitor the dissociation process in real-time, often on femtosecond timescales. nih.gov These experiments can determine the speed and direction of the recoiling fragments, revealing the electronic states involved and the energy partitioning in the products. rsc.org

Theoretical chemistry plays a crucial complementary role. High-level ab initio calculations are used to map out the potential energy surfaces of the ground and excited electronic states of the molecule. nih.govnih.gov These calculations help interpret experimental results by identifying the pathways the molecule follows from initial light absorption to final fragmentation. For example, studies on bromo-3-fluorobenzene, a close structural analogue to the non-deuterated form of the title compound, combined experimental measurements with quantum dynamical simulations to understand its UV photodissociation. nih.gov The study showed that dissociation proceeds via nonadiabatic transitions between multiple potential energy surfaces. nih.gov

In the case of this compound, isotopic substitution would be expected to influence the photodissociation dynamics. While the electronic potential energy surfaces remain unchanged, the difference in mass affects the vibrational energy levels and the time the molecule spends in a particular region of the potential energy surface. This can alter the competition between different dissociation channels (e.g., C-Br vs. C-D bond cleavage) and the vibrational and rotational energy of the resulting fragments. Studies on other deuterated benzenes have shown that isotopic substitution can shift the energy of certain resonances observed in photoionization experiments. researchgate.netnih.gov Theoretical studies on the photodissociation of similar molecules highlight that molecular symmetry and vibronic coupling are critical, and that symmetry-breaking vibrations can open up new dissociation pathways. nih.gov

Table 2: Key Parameters in Photodissociation Studies of Halogenated Benzenes

| Molecule Studied | Excitation Wavelength(s) | Key Finding | Reference |

|---|---|---|---|

| Bromo-3-fluorobenzene | 255-265 nm | Dissociation occurs via an S₀→¹ππ→¹πσ pathway, modeled with a two-dimensional Hamiltonian. | nih.gov |

| 1-Bromo-2,6-difluorobenzene | 234-267 nm | Symmetry-breaking motions (Br out-of-plane bending) open a direct dissociation pathway on the S₁ state. | nih.gov |

1,3 Dibromo 5 Fluorobenzene D3 As a Molecular Probe and Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Labeled Molecules for Research

1,3-Dibromo-5-fluorobenzene-d3 is a versatile precursor for introducing a deuterated fluoroaryl group into more complex molecular structures. uva.es The presence of two bromine atoms provides reactive sites for various cross-coupling reactions, while the fluorine atom and the deuterium (B1214612) labels offer unique spectroscopic and metabolic properties to the final molecule.

The non-deuterated form, 1,3-Dibromo-5-fluorobenzene (B75295), is well-established as a building block in organic synthesis. sigmaaldrich.com For instance, it is used in palladium-catalyzed Stille reactions to prepare complex ligands like 5-fluoro-1,3-di(2-pyridyl)benzene. sigmaaldrich.com Similarly, it participates in palladium-mediated reactions for synthesizing organometallic complexes used in materials science. rsc.org

By using this compound, chemists can synthesize the deuterated versions of these complex molecules. The deuterium labels act as tracers, allowing researchers to follow the molecule's path in biological systems or to elucidate reaction mechanisms. simsonpharma.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can influence the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This property is exploited in pharmaceutical research to enhance a drug's metabolic stability. medchemexpress.comuva.es

Table 1: Examples of Reactions Using the Non-Deuterated Analog This table illustrates the types of complex molecules that can be synthesized in a deuterated form using this compound as a starting material.

| Reactant | Reaction Type | Product | Application of Product |

| 1,3-Dibromo-5-fluorobenzene | Stille Coupling with 2-(tri-n-butylstannyl)pyridine | 5-fluoro-1,3-di(2-pyridyl)benzene | Ligand for cyclometallated platinum(II) complexes |

| 1,3-Dibromo-5-fluorobenzene | Palladium-Mediated Cysteine Arylation | Macrocyclic Peptides | Bioactive molecules |

Data derived from research on the non-deuterated analog, illustrating potential syntheses for the deuterated compound. sigmaaldrich.comrsc.org

Development of Labeled Internal Standards for Quantitative Analytical Methods

In quantitative analytical techniques, particularly those involving mass spectrometry (MS) such as liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise measurements. scispace.com An ideal internal standard behaves chemically and physically almost identically to the analyte of interest but is distinguishable by the detector.

Stable Isotope Labeled (SIL) compounds are considered the "gold standard" for internal standards in MS-based bioanalysis. scispace.com this compound serves this purpose exceptionally well, either as a standard itself or as a precursor to synthesize a labeled version of a more complex target analyte. medchemexpress.commdpi.com

The key advantages of using a SIL internal standard like this compound are:

Co-elution: The labeled standard co-elutes with the non-labeled analyte in chromatography, ensuring that any variations during sample preparation and injection affect both compounds equally. scispace.com

Correction for Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte, a phenomenon known as ion suppression or enhancement. Since the SIL standard is chemically identical, it experiences the same matrix effects, allowing for accurate correction and improving quantitation precision. scispace.com

Mass Distinction: The mass difference between the deuterated standard and the analyte (in this case, a difference of 3 atomic mass units due to the three deuterium atoms) allows the mass spectrometer to distinguish between them easily, preventing signal overlap. scispace.com

The use of deuterium-labeled compounds as internal standards is a widespread practice in drug metabolism studies, pharmacokinetics, and clinical diagnostics, enhancing the reliability of analytical data. simsonpharma.commdpi.comisowater.com The implementation of a SIL internal standard can significantly improve the precision of an analytical method compared to using a structural analog. scispace.com

Table 2: Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1219805-87-4 |

| Molecular Formula | C₆D₃Br₂F |

| Molecular Weight | 256.91 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

Data sourced from chemical supplier specifications. clearsynth.com

Emerging Research Avenues and Future Directions for Deuterated Halogenated Aromatics

Advancements in Controllable Deuteration Technologies

The synthesis of specifically labeled compounds such as 1,3-Dibromo-5-fluorobenzene-d3 relies on the development of precise and efficient deuteration methodologies. Traditional methods often suffer from a lack of selectivity and require harsh reaction conditions. However, recent progress has provided a suite of more controllable technologies for the deuteration of halogenated aromatic compounds.

One of the most widespread methods for achieving site-selective deuterium (B1214612) installation is the deuteration of aryl halides. libretexts.org This can be accomplished through various catalytic and electrochemical approaches. For instance, palladium-catalyzed dehalogenative deuteration has emerged as a powerful tool. ubc.ca Novel homogeneous palladium catalytic systems, sometimes using additives like Zn(OAc)₂, have been developed to facilitate the deuteration of aryl halides, including bromides, with high efficiency and excellent functional group tolerance under mild conditions. ubc.ca Another significant advancement is the use of copper-catalyzed reactions, which allow for the dehalogenative deuteration of (hetero)aryl halides at relatively low temperatures. rsc.org

Electrochemical methods offer a green and highly selective alternative for deuteration. nih.gov These techniques can reduce halogenated aromatic compounds, including those with chloro, bromo, and iodo substituents, and selectively replace halogen atoms with deuterium. nih.gov The use of D₂O as an inexpensive and readily available deuterium source makes this approach particularly attractive. libretexts.org Photocatalytic methods, employing semiconductor nanosheets like CdSe, have also demonstrated the ability to controllably deuterate halogenated compounds by splitting D₂O. acs.org

Furthermore, direct hydrogen isotope exchange (HIE) reactions catalyzed by transition metals such as iridium, rhodium, and silver are at the forefront of deuteration technology. acs.orgcdnsciencepub.comchemrxiv.org These methods can directly replace C-H bonds with C-D bonds, and recent advancements have enabled the deuteration of electron-deficient arenes, including fluoroarenes and bromoarenes. cdnsciencepub.comchinesechemsoc.org For polyhalogenated arenes, alkali-metal bases like KOtBu have been used to achieve deuterium incorporation adjacent to the halogen substituents. acs.org

Table 1: Modern Technologies for Deuteration of Halogenated Aromatics

| Technology | Catalyst/Mediator | Deuterium Source | Key Advantages |

| Palladium-Catalyzed Dehalogenation | Homogeneous Pd complexes (e.g., with Zn(OAc)₂) | D₂ gas | High isotope incorporation, excellent functional group tolerance. ubc.ca |

| Copper-Catalyzed Dehalogenation | Heterogeneous Cu catalyst | D₂O (via water-gas shift) | Mild conditions, good functional group tolerance. rsc.org |

| Electrochemical Dehalogenation | Typically catalyst-free | D₂O | Green, highly selective, uses inexpensive deuterium source. libretexts.orgnih.gov |

| Photocatalytic Dehalogenation | Semiconductor nanosheets (e.g., CdSe) | D₂O | Controllable, utilizes light energy. acs.org |

| Hydrogen Isotope Exchange (HIE) | Ir, Rh, Ag complexes; Alkali-metal bases | D₂O, C₆D₆, D₂ gas | Direct C-H activation, late-stage deuteration. acs.orgcdnsciencepub.comchemrxiv.orgchinesechemsoc.org |

These advanced technologies provide a robust toolkit for the synthesis of this compound and other specifically deuterated halogenated aromatics, enabling their availability for further research.

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the mechanisms governing deuteration reactions is crucial for optimizing existing methods and designing new ones. The integration of advanced spectroscopic techniques and computational modeling has become indispensable in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing deuterated compounds and monitoring reaction progress. ¹H NMR is used to determine the degree of deuterium incorporation by observing the disappearance or reduction of specific proton signals. rsc.org For instance, in the deuteration of aryl chlorides, the deuterium incorporation can be confirmed by integration via ¹H NMR spectroscopy. rsc.org The analysis of NMR spectra of deuterated molecules, such as deuterated pyridines, can also provide valuable information on spin-coupling constants, which aids in the structural elucidation of complex aromatic systems. cdnsciencepub.com

Mass Spectrometry (MS) is another powerful technique for analyzing deuterated compounds. High-resolution mass spectrometry (HRMS) allows for the precise determination of isotopic purity. researchgate.net The presence of bromine atoms in a molecule like this compound leads to characteristic M+2 and M+4 peaks in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing a clear signature for brominated compounds. libretexts.orgsavemyexams.com Gas chromatography-mass spectrometry (GC-MS) is frequently employed to analyze the products of deuteration reactions, confirming the identity and isotopic distribution of the resulting compounds. chinesechemsoc.org

Computational chemistry , particularly Density Functional Theory (DFT), has proven invaluable for elucidating the intricate mechanisms of deuteration. nih.gov Computational studies can model reaction pathways, calculate activation barriers, and predict the regioselectivity of H/D exchange. nih.gov For example, DFT calculations have been used to investigate the mechanism of iron-catalyzed H/D exchange on aromatic hydrocarbons, suggesting a σ-bond metathesis pathway. nih.gov Similarly, computational analyses have shed light on the role of water molecules in lowering the activation barrier for deuteration reactions facilitated by keto-enamine tautomerism. ubc.ca Theoretical investigations into hydrogen-bonding interactions in halogen-substituted aromatic systems can also provide insights into their reactivity. mdpi.comnih.gov

The synergy between these spectroscopic and computational methods provides a detailed picture of the reaction landscape, enabling researchers to understand substituent effects, catalyst behavior, and the fundamental steps of C-D bond formation on halogenated aromatic rings.

Exploration of Novel Reactivity and Synthetic Transformations for Deuterated Derivatives

While much of the research on deuterated halogenated aromatics has focused on their synthesis, there is a growing interest in exploring their utility as building blocks in novel synthetic transformations. The presence of deuterium atoms can serve multiple purposes, from acting as a mechanistic probe to subtly altering the properties of the final product.

Deuterated halogenated aromatics, such as a deuterated p-bromofluorobenzene, are valuable starting materials for subsequent reactions like palladium-catalyzed cross-coupling. chinesechemsoc.org The carbon-bromine bonds in this compound are prime sites for such transformations, including Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of new functional groups at the bromine positions, leading to more complex deuterated molecules while retaining the deuterium labels at specific sites on the aromatic ring.

The use of deuterated synthons is a key strategy for constructing complex deuterated molecules. acs.org Deuterated halides, along with deuterated boronic acids, alkynes, and aldehydes, can be employed in a variety of powerful chemical reactions. acs.org For example, this compound could potentially be converted into a di-boronic acid derivative, which could then participate in Suzuki coupling reactions to build larger, selectively deuterated structures. The deuterium labels would remain as silent reporters, allowing for the tracking of the molecular framework in subsequent biological or materials science applications.

Furthermore, the kinetic isotope effect (KIE), where a C-D bond is cleaved more slowly than a C-H bond, can be exploited in synthetic strategies. wikipedia.org While the deuterium atoms in this compound are not directly involved in the primary reactivity at the C-Br bonds, their presence could influence the regioselectivity or reaction rates of subsequent transformations on the aromatic ring, should any C-D bond cleavage become involved in the rate-determining step of a reaction.

The exploration of these synthetic transformations is still an emerging area. Future research will likely focus on expanding the library of reactions in which deuterated halogenated aromatics can participate, thereby unlocking their full potential as versatile intermediates in organic synthesis, medicinal chemistry, and materials science.

Q & A

Q. What are the critical safety protocols for handling 1,3-Dibromo-5-fluorobenzene-d³ in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations and seek medical attention .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at ≤4°C to prevent decomposition. Ensure compatibility of storage materials with halogenated aromatics .

Q. How can researchers optimize deuteration efficiency during the synthesis of 1,3-Dibromo-5-fluorobenzene-d³?

Methodological Answer:

- Deuterium Source : Use deuterated reagents (e.g., D₂O or deuterated solvents) in closed systems to minimize isotopic exchange with ambient moisture .

- Catalytic Methods : Employ palladium-based catalysts under controlled temperatures (60–80°C) to enhance selectivity for bromine-fluorine substitution while preserving deuterium labels .

- Validation : Confirm deuteration efficiency via mass spectrometry (MS) and compare isotopic patterns with non-deuterated analogs .

Q. What spectroscopic techniques are recommended for characterizing 1,3-Dibromo-5-fluorobenzene-d³?

Methodological Answer:

- NMR : Use ¹⁹F-NMR to confirm fluorine positioning and ²H-NMR to quantify deuterium incorporation. Note that bromine’s quadrupolar moment may broaden signals in ¹H-NMR .

- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) can differentiate isotopic clusters (e.g., bromine’s natural abundance vs. deuterium labeling) .

- IR Spectroscopy : Monitor C-F and C-Br stretching vibrations (1050–1150 cm⁻¹ and 500–600 cm⁻¹, respectively) to assess structural integrity .

Advanced Research Questions

Q. How do isotopic (deuterium) substitutions influence the reactivity of 1,3-Dibromo-5-fluorobenzene-d³ in cross-coupling reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Design experiments comparing reaction rates of deuterated vs. non-deuterated compounds. Use Suzuki-Miyaura couplings with Pd(PPh₃)₄ to evaluate KIE in C-Br bond activation .

- Thermodynamic Stability : Conduct computational studies (DFT) to assess bond dissociation energies (BDEs) of C-D vs. C-H bonds in bromine-adjacent positions .

- Practical Implications : Note that deuterium may reduce side reactions (e.g., protodehalogenation) but could slow catalytic cycles .

Q. How should researchers resolve contradictions in spectroscopic data for halogenated deuterated aromatics?

Methodological Answer:

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography, and MS) to address ambiguities in peak assignments .

- Dynamic Effects : Investigate temperature-dependent NMR to distinguish between static disorder (e.g., rotational isomers) and true structural anomalies .

- Collaborative Analysis : Share raw data with computational chemists to model plausible isotopic or conformational effects .

Q. What methodologies are suitable for assessing the ecological impact of 1,3-Dibromo-5-fluorobenzene-d³?

Methodological Answer:

- Tiered Testing : Begin with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) due to the compound’s persistence in aquatic systems .

- Soil Mobility Studies : Use column chromatography with artificial soil matrices to measure adsorption coefficients (Kd) and predict environmental mobility .

- Data Gaps : Note the absence of bioaccumulation data in existing literature; prioritize in vitro assays with hepatic microsomes to estimate metabolic degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.